molecular formula C8H5BrCl2O2 B3349154 Methyl 4-bromo-2,3-dichlorobenzoate CAS No. 2055839-96-6

Methyl 4-bromo-2,3-dichlorobenzoate

Cat. No.: B3349154
CAS No.: 2055839-96-6
M. Wt: 283.93
InChI Key: HUUZWLYNMDKOHP-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,3-dichlorobenzoate is an organic compound with the molecular formula C8H5BrCl2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms, and the carboxylic acid group is esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Methyl 4-bromo-2,3-dichlorobenzoate are currently unknown . The compound’s potential to affect various biochemical pathways could be inferred from its structural similarity to other benzoate derivatives, but this requires further investigation.

Pharmacokinetics

Given its molecular weight of 283.94 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2,3-dichlorobenzoate can be synthesized through the esterification of 4-bromo-2,3-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the acid with methanol and the catalyst, followed by purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2,3-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-bromo-2,3-dichlorobenzoate has several applications in scientific research:

Comparison with Similar Compounds

    Methyl 4-bromo-2,5-dichlorobenzoate: Similar structure but with chlorine atoms at different positions.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of bromine and chlorine substituents.

    Methyl 4-bromo-3,5-dichlorobenzoate: Another isomer with different chlorine positions.

Uniqueness: Methyl 4-bromo-2,3-dichlorobenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in the 2 and 3 positions, respectively, provides distinct steric and electronic effects compared to other similar compounds .

Properties

IUPAC Name

methyl 4-bromo-2,3-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUZWLYNMDKOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234124
Record name Benzoic acid, 4-bromo-2,3-dichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055839-96-6
Record name Benzoic acid, 4-bromo-2,3-dichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055839-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-2,3-dichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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